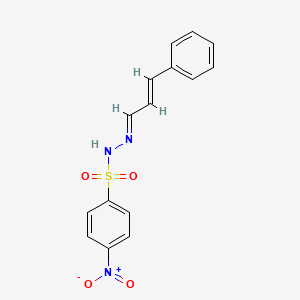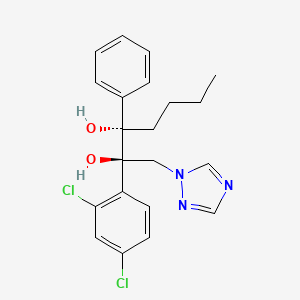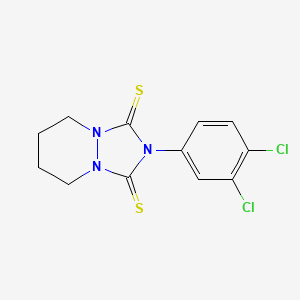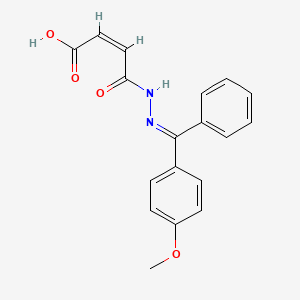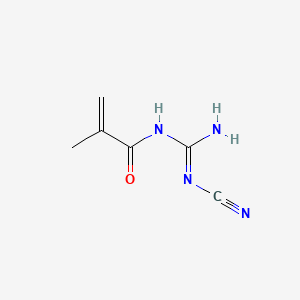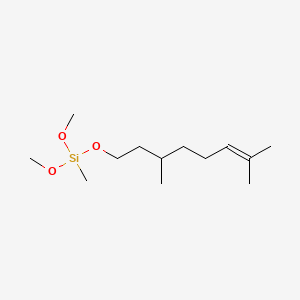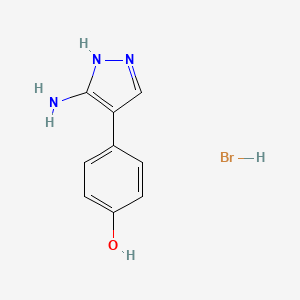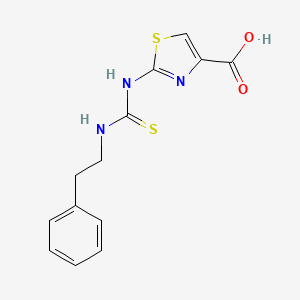
4-Thiazolecarboxylic acid, 2-((((2-phenylethyl)amino)thioxomethyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiazolecarboxylic acid, 2-((((2-phenylethyl)amino)thioxomethyl)amino)- is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science
Vorbereitungsmethoden
The synthesis of 4-Thiazolecarboxylic acid, 2-((((2-phenylethyl)amino)thioxomethyl)amino)- involves several steps. One common synthetic route includes the reaction of 2-aminothiazole with 2-phenylethylamine and carbon disulfide under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and a catalyst like triethylamine. The mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
4-Thiazolecarboxylic acid, 2-((((2-phenylethyl)amino)thioxomethyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thioethers or thiols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Thiazolecarboxylic acid, 2-((((2-phenylethyl)amino)thioxomethyl)amino)- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It can serve as a probe to investigate the mechanisms of various biological processes.
Industry: In the industrial sector, this compound is used in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 4-Thiazolecarboxylic acid, 2-((((2-phenylethyl)amino)thioxomethyl)amino)- involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it may inhibit the activity of enzymes involved in cell division, making it a potential anticancer agent . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Thiazolecarboxylic acid, 2-((((2-phenylethyl)amino)thioxomethyl)amino)- include other thiazole derivatives such as:
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
4-Thiazolidinone: Used in the development of anti-inflammatory and antimicrobial agents.
Thiazole-4-carboxylic acid: Studied for its potential in drug development and as a building block in organic synthesis.
Compared to these compounds, 4-Thiazolecarboxylic acid, 2-((((2-phenylethyl)amino)thioxomethyl)amino)- is unique due to its specific structure and the presence of the phenylethyl and thioxomethyl groups, which may confer distinct biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
149486-83-9 |
|---|---|
Molekularformel |
C13H13N3O2S2 |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
2-(2-phenylethylcarbamothioylamino)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C13H13N3O2S2/c17-11(18)10-8-20-13(15-10)16-12(19)14-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,17,18)(H2,14,15,16,19) |
InChI-Schlüssel |
JSBCIURCEKCZMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=NC(=CS2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1'-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one]](/img/structure/B15179963.png)


